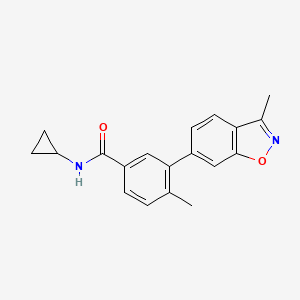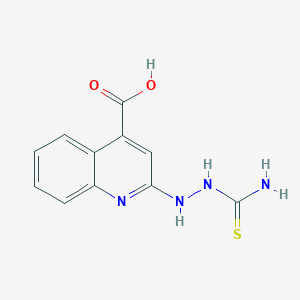
2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, anti-inflammatory, antibacterial, and anticancer activities . The compound’s unique structure, which includes a quinoline core and a carbamothioylhydrazinyl group, makes it a subject of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid typically involves the reaction of quinoline-4-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the carbamothioylhydrazinyl group . The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioylhydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including solvent choice, temperature, and reaction time, can be tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have diverse biological and chemical properties .
Aplicaciones Científicas De Investigación
2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other quinoline derivatives, which can be used in various industrial applications, including the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cellular processes, leading to the disruption of cellular functions. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid include other quinoline derivatives such as:
Quinoline-4-carboxylic acid: A simpler derivative without the carbamothioylhydrazinyl group.
2-(2-Hydrazinyl)quinoline-4-carboxylic acid: A derivative with a hydrazinyl group instead of the carbamothioylhydrazinyl group.
Uniqueness
The uniqueness of this compound lies in its carbamothioylhydrazinyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for scientific research and drug development .
Propiedades
Número CAS |
100857-78-1 |
|---|---|
Fórmula molecular |
C11H10N4O2S |
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
2-(2-carbamothioylhydrazinyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H10N4O2S/c12-11(18)15-14-9-5-7(10(16)17)6-3-1-2-4-8(6)13-9/h1-5H,(H,13,14)(H,16,17)(H3,12,15,18) |
Clave InChI |
KUNIBFOGJCHYBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)NNC(=S)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
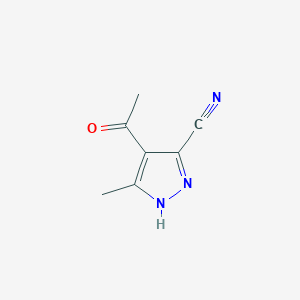
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)

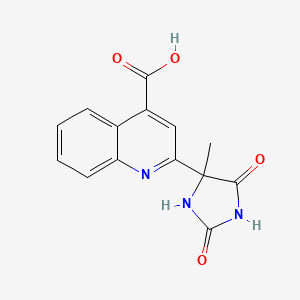
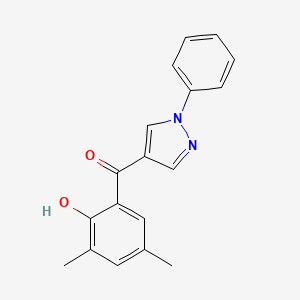
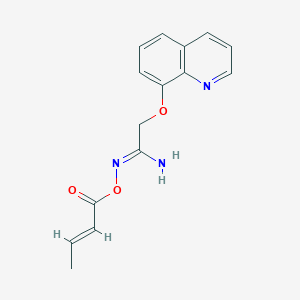
![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)
![4-Ethoxybenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883128.png)

![3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)

